molecular formula C13H20N2O B591261 2-(Propylamino)-p-propionotoluidide CAS No. 744961-76-0

2-(Propylamino)-p-propionotoluidide

Cat. No.: B591261
CAS No.: 744961-76-0
M. Wt: 220.316
InChI Key: AQVLBLGVVXVVHN-UHFFFAOYSA-N
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Description

2-(Propylamino)-p-propionotoluidide, also known as this compound, is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
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Scientific Research Applications

Chemical Modifications and Synthesis

  • 2-(Propylamino)-p-propionotoluidide and related compounds have been explored in various synthetic chemical applications. For instance, a study involved the treatment of a substrate with propylamine, leading to the production of derivatives such as 2-propyl-9-propylamino-3-propylimino-2, 3-dihydro-pyrrolo[3, 4-b] quinolin-1-one, which was derived via an unusual S-rearrangement (Es, Staskun, & Fernandes, 2003).

Protein Oxidation in Meat Systems

  • Carbonylation, a significant chemical modification in oxidized proteins, is recognized in meat research. This includes the transformation of specific amino acids, where propylamino derivatives might play a role. The impact on meat quality traits such as texture and nutritional value is a subject of ongoing research (Estévez, 2011).

Acid Resistance in Microbial Production

  • In the context of improving acid resistance and propionic acid production in microorganisms like Propionibacterium jensenii, the engineering of acid resistance elements has been studied. This involves genetic modifications to enhance resistance to acidic conditions, potentially relevant to compounds like this compound (Guan et al., 2016).

Electrochemical Properties

  • Research on the electrochemical and spectral characteristics of amino-substituted triphenylamine derivatives, which may include compounds like this compound, has been conducted. This research provides insights into the stability and oxidation potentials of these compounds, relevant to various applications in chemistry (Chiu et al., 2005).

Topoisomerase I Inhibition

  • Indenoisoquinolines with lactam substituents, such as propylamino derivatives, have shown potent biological activity, particularly in topoisomerase I inhibition, a key target in cancer research. The optimization of the lactam side chain length, including propylamino groups, enhances this inhibition (Morrell et al., 2007).

Xylose Fermentation in Propionibacteria

  • The metabolic engineering of Propionibacterium freudenreichii for xylose fermentation has been researched. This includes altering metabolic pathways, which might involve compounds related to this compound, for efficient utilization of xylose in industrial applications (Wei et al., 2016).

Electrophilic Reactions in Biochemistry

  • Studies have explored electrophilic reactions, including those involving compounds like this compound, in the context of biochemistry and molecular interactions. This research contributes to understanding the fundamental mechanisms of biochemical reactions (Ma et al., 2007).

Mechanism of Action

Target of Action

It’s structurally related to prilocaine, which is known to act on sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of nerve impulses.

Mode of Action

Prilocaine limits the spread of seizure activity and reduces seizure propagation by acting on sodium channels . It’s plausible that 2-(Propylamino)-p-propionotoluidide might have a similar interaction with its targets.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVLBLGVVXVVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744961-76-0
Record name 2-(Propylamino)-p-propionotoluidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744961760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(PROPYLAMINO)-P-PROPIONOTOLUIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU85595T1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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